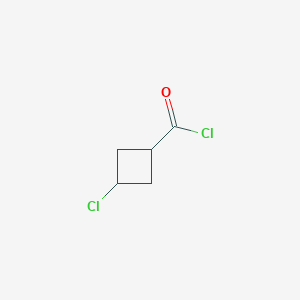
3-chlorocyclobutane-1-carbonyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chlorocyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C5H6Cl2O. It is a derivative of cyclobutane, where a chlorine atom is attached to the third carbon of the cyclobutane ring, and a carbonyl chloride group is attached to the first carbon. This compound is used in various chemical reactions and has applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
3-chlorocyclobutane-1-carbonyl chloride can be synthesized through several methods. One common method involves the chlorination of cyclobutanecarboxylic acid, followed by the conversion of the resulting 3-chlorocyclobutanecarboxylic acid to its acid chloride form using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
3-chlorocyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The carbonyl chloride group can undergo addition reactions with nucleophiles, leading to the formation of new compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the by-products.
Addition Reactions: Reagents such as water, alcohols, and amines can add to the carbonyl chloride group, often in the presence of a catalyst or under acidic conditions
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, and thioesters can be formed.
Addition Products: Products include hydrates, hemiacetals, and aminals, depending on the nucleophile and reaction conditions
科学研究应用
3-chlorocyclobutane-1-carbonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a reagent for synthesizing complex organic molecules and intermediates in organic synthesis.
Biology: It is used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is employed in the synthesis of pharmaceutical compounds and drug development.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals
作用机制
The mechanism of action of 3-chlorocyclobutane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules .
相似化合物的比较
Similar Compounds
Cyclobutanecarboxylic acid chloride: Similar in structure but lacks the chlorine atom on the cyclobutane ring.
3-chlorocyclobutanecarboxylic acid: Similar but contains a carboxylic acid group instead of a carbonyl chloride group
Uniqueness
3-chlorocyclobutane-1-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclobutane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .
属性
IUPAC Name |
3-chlorocyclobutane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUURPZQDCCCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2510573.png)

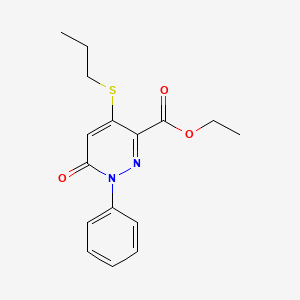

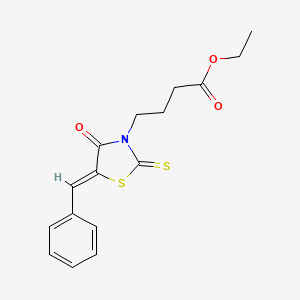
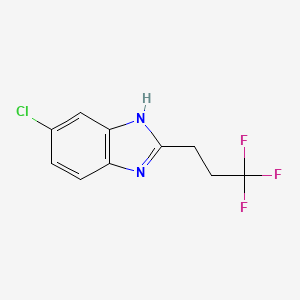
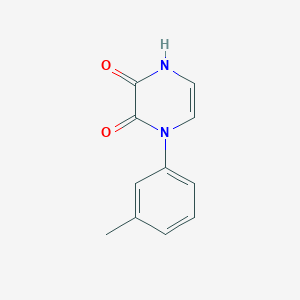
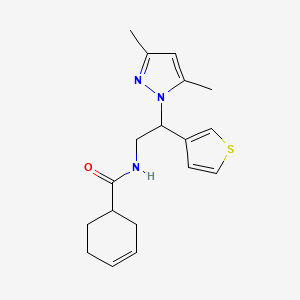
![(Z)-4-((5-benzyl-3-(bicyclo[2.2.1]heptan-2-yl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid](/img/structure/B2510588.png)
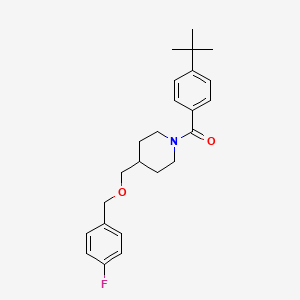
ruthenium(II) chloride](/img/structure/B2510590.png)
![1-Cyclohexyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2510591.png)
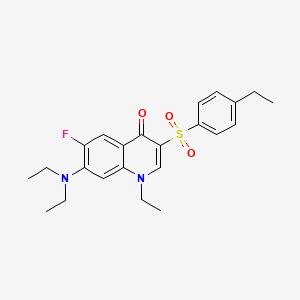
![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)
